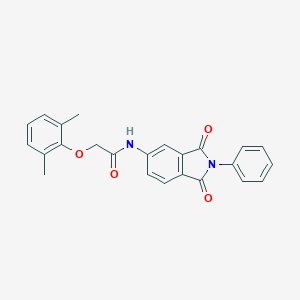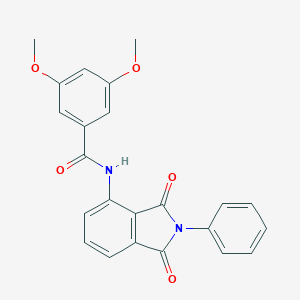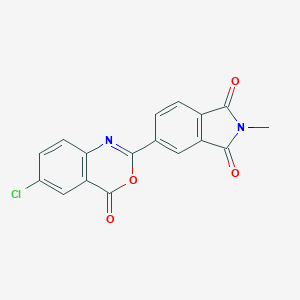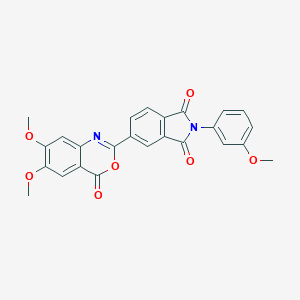![molecular formula C28H16F4N2O6 B303199 N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide](/img/structure/B303199.png)
N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFPF and is synthesized using a specific method that involves several steps. The purpose of
Mécanisme D'action
The mechanism of action of TFPF is not fully understood. However, it has been suggested that TFPF may inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. It may also modulate the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
TFPF has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that TFPF inhibits the growth of cancer cells and induces apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that TFPF has anti-inflammatory effects in animal models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
TFPF has several advantages and limitations for lab experiments. Its synthetic method is well-established, making it readily available for research purposes. TFPF is also stable under normal lab conditions, making it easy to handle and store. However, TFPF is relatively expensive compared to other compounds, which may limit its use in some research studies.
Orientations Futures
There are several future directions for research on TFPF. One potential area of research is to further investigate its anti-inflammatory and anti-tumor properties in vivo. Another area of research is to study the potential use of TFPF as a therapeutic agent for the treatment of other inflammatory diseases such as multiple sclerosis. Additionally, research could focus on developing new derivatives of TFPF with improved pharmacological properties.
Méthodes De Synthèse
TFPF is synthesized using a specific method that involves several steps. The first step involves the preparation of 2,3,5,6-tetrafluoro-4-(2-hydroxyphenoxy)phenol, which is then reacted with 2-(2-furoylamino)phenol in the presence of a base to form 2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenol. This intermediate is then reacted with 4-bromoanisole in the presence of a palladium catalyst to form N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-methoxyphenylamine. The final step involves the reaction of this intermediate with furfurylamine in the presence of a base to form TFPF.
Applications De Recherche Scientifique
TFPF has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-proliferative properties. TFPF has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been studied for its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide |
|---|---|
Formule moléculaire |
C28H16F4N2O6 |
Poids moléculaire |
552.4 g/mol |
Nom IUPAC |
N-[2-[2,3,5,6-tetrafluoro-4-[2-(furan-2-carbonylamino)phenoxy]phenoxy]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C28H16F4N2O6/c29-21-23(31)26(40-18-10-4-2-8-16(18)34-28(36)20-12-6-14-38-20)24(32)22(30)25(21)39-17-9-3-1-7-15(17)33-27(35)19-11-5-13-37-19/h1-14H,(H,33,35)(H,34,36) |
Clé InChI |
WXIRKWOYYOPUFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)OC3=C(C(=C(C(=C3F)F)OC4=CC=CC=C4NC(=O)C5=CC=CO5)F)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)OC3=C(C(=C(C(=C3F)F)OC4=CC=CC=C4NC(=O)C5=CC=CO5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionate](/img/structure/B303119.png)
![S-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl] ethanethioate](/img/structure/B303120.png)
![2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B303123.png)
![5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B303124.png)



![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)
![4-[(3-Iodoanilino)carbonyl]phenyl propionate](/img/structure/B303134.png)
![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)
![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)


